molecular formula C23H25ClO10 B12431490 Fenirofibrate acyl-beta-D-glucuronide-d6

Fenirofibrate acyl-beta-D-glucuronide-d6

Cat. No.: B12431490
M. Wt: 502.9 g/mol
InChI Key: UJNGWDHZBYRDRO-LTQLKSOMSA-N
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Description

Fenirofibrate acyl-β-D-glucuronide-d6 (C23H19D6ClO10, MW: 502.92) is a deuterated stable isotope-labeled metabolite of fenofibrate, a lipid-regulating agent. This compound is structurally characterized by a β-D-glucuronic acid moiety conjugated to the acyl group of fenofibric acid via an ester bond, forming a mixture of diastereomers due to stereochemical variability at the glucuronide linkage . The deuterium atoms (D6) are incorporated at specific positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of fenofibrate metabolites in pharmacokinetic studies .

Key properties include:

  • CAS Number: 168844-25-5 (non-deuterated form) .
  • Molecular Formula: C23H19D6ClO10 (deuterated form).
  • Role in Metabolism: Fenirofibrate undergoes hepatic glucuronidation, a Phase II metabolic pathway, to enhance aqueous solubility and renal excretion .

Properties

Molecular Formula

C23H25ClO10

Molecular Weight

502.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3

InChI Key

UJNGWDHZBYRDRO-LTQLKSOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Deuterium Incorporation into Glucuronic Acid

Deuterium (d6) is introduced into glucuronic acid to enhance isotopic labeling. This is achieved through:

  • Deuterated Glucose Oxidation :
    • Precursor : D-Glucose-d6 (6 deuterated carbons).
    • Reaction : Oxidation to D-glucuronic acid-d6 using glucose oxidase or chemical oxidants (e.g., CrO3).
    • Outcome : Glucuronic acid-d6 with six deuterium atoms replacing hydrogens at specific positions (e.g., hydroxyl groups).
  • Activation of Deuterated Glucuronic Acid :
    • Reagents : Glucuronic acid-d6 is converted to its reactive form (e.g., bromide, triflate, or imidazolide) to enable conjugation.
    • Example : Treatment with 1,1'-carbonyldiimidazole (CDI) or trifluoroacetic anhydride (TFAA) to form activated intermediates.

Conjugation with Fenofibrate

Fenofibrate (isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate) reacts with activated deuterated glucuronic acid:

  • Reaction Conditions :
    • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or acetone.
    • Catalyst : Base (e.g., potassium carbonate) to deprotonate the phenolic oxygen of fenofibrate.
    • Temperature : 60–80°C for 2–8 hours.
  • Mechanism :
    • Nucleophilic Attack : The activated glucuronic acid attacks the phenolic oxygen of fenofibrate, forming an acyl-β-D-glucuronide bond.
    • Regioselectivity : Ensured by steric and electronic factors favoring the phenolic hydroxyl group.

Purification and Isolation

  • Filtration : Removal of unreacted reagents and by-products.
  • Crystallization : Using solvents like isopropanol or ethanol to precipitate the product.
  • Drying : Under vacuum at 40–50°C to yield a crystalline solid.

Enzymatic Glucuronidation

For high-fidelity synthesis, enzymatic methods leverage UDP-glucuronosyltransferases (UGTs):

Key Enzymes and Substrates

Component Role Source
UDP-glucuronic acid-d6 Deuterated donor molecule Chemically synthesized
UGT1A9/1A3 Catalyzes glucuronidation Human liver microsomes
Fenofibrate Substrate for conjugation Synthetic fenofibrate

Reaction Protocol

  • Incubation Mixture :
    • Buffer : Phosphate buffer (pH 7.4).
    • UGT Source : Human liver microsomes or recombinant UGT enzymes.
    • Substrates : Fenofibrate (10–100 μM), UDP-glucuronic acid-d6 (1–5 mM).
  • Conditions :

    • Temperature : 37°C for 1–2 hours.
    • Termination : Addition of ice-cold acetonitrile to precipitate proteins.
  • Advantages :

    • Regioselectivity : Mimics in vivo glucuronidation pathways.
    • Purity : Minimal by-products due to enzymatic specificity.

Analytical Characterization

Critical for confirming structural integrity and isotopic labeling:

Mass Spectrometry (MS)

Parameter Value Source
Molecular Formula C₂₃H₁₉D₆ClO₁₀
Molecular Weight 502.93 g/mol
MS/MS Fragments m/z 502 → 361 (loss of D6-glucuronide)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of proton signals at glucuronic acid hydroxyl positions (replaced by deuterium).
  • ¹³C NMR : Deuterium-induced splitting in carbon signals adjacent to labeled sites.

Challenges and Optimization Strategies

Deuterium Positioning

  • Challenge : Ensuring d6 labeling at specific hydroxyl groups.
  • Solution : Use of site-specific deuterated glucose precursors.

Yield and Purity

  • Chemical Synthesis : Yields often <70% due to competing side reactions (e.g., ester hydrolysis).
  • Enzymatic Methods : Higher purity (>90%) but limited scalability.

Applications in Research

Fenirofibrate acyl-β-D-glucuronide-d6 is critical for:

  • Pharmacokinetic Studies : Quantification of fenofibrate metabolism in vivo.
  • Metabolic Profiling : Identifying glucuronidation pathways in diseases (e.g., cholestasis).
  • Quality Control : Reference standard for HPLC/MS assays.

Chemical Reactions Analysis

Types of Reactions

Fenofibrate acyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Fenofibric acid.

    Reduction: Reduced derivatives like LF 433.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .

Comparison with Similar Compounds

Bezafibrate-D6 Acyl Glucuronide

Structural Similarities :

  • Both compounds are deuterated acyl glucuronides of fibrate drugs (fenofibrate vs. bezafibrate).
  • Molecular Formula: C25H22D6ClNO10 (Bezafibrate-D6) vs. C23H19D6ClO10 (Fenirofibrate-D6) . Functional Differences:
  • Bezafibrate-D6 is used as an impurity reference standard, whereas Fenirofibrate-D6 serves primarily as a metabolic tracer .
  • The benzamide group in bezafibrate introduces distinct physicochemical properties, altering metabolic stability and protein-binding tendencies compared to fenofibrate’s chlorophenoxy moiety .

Zomepirac Glucuronide

Mechanistic Contrast :

  • Zomepirac glucuronide covalently binds to serum proteins (e.g., albumin) via a Schiff base mechanism, involving isomerization of the glucuronide and imine linkage formation with lysine residues .

Endogenous Bile Acid Glucuronides (e.g., CDCA-3G, LCA-3G)

Functional Roles :

  • Bile acid glucuronides (e.g., chenodeoxycholic acid-3-glucuronide, CDCA-3G) regulate bile acid homeostasis and exhibit diagnostic correlations with cholestatic liver disease .

4-Hydroxy Duloxetine-d6 β-D-Glucuronide

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison of Selected Glucuronides

Compound Molecular Formula Molecular Weight Parent Drug Key Characteristics References
Fenirofibrate-D6 glucuronide C23H19D6ClO10 502.92 Fenofibrate Deuterated internal standard; diastereomers
Bezafibrate-D6 glucuronide C25H22D6ClNO10 543.89 Bezafibrate Impurity standard; benzamide structure
Zomepirac glucuronide Not reported Not reported Zomepirac Schiff base-mediated protein adduction
CDCA-3G C30H48O8 536.68 Chenodeoxycholic acid Endogenous; cholestasis biomarker

Research Findings and Implications

  • Reactivity : Acyl glucuronides like Fenirofibrate-D6 may exhibit protein-binding tendencies similar to zomepirac glucuronide, warranting further toxicological evaluation .
  • Diastereomer Complexity: The mixture of diastereomers in Fenirofibrate-D6 necessitates advanced chiral separation techniques for accurate quantification, a challenge less pronounced in non-acyl glucuronides (e.g., indoxyl-β-D-glucuronide) .

Q & A

Basic Research Questions

Q. How can the structural identity of fenirofibrate acyl-beta-D-glucuronide-d6 be confirmed in experimental settings?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to verify the molecular structure, including the glucuronide moiety and deuterium labeling. Compare spectral data with reference standards (e.g., CAS 168844-25-5) and published values for acyl-glucuronides .
  • Key parameters :

  • NMR: Analyze 1^1H and 13^13C signals for the glucuronic acid ring and fenirofibrate backbone.
  • HR-MS: Confirm molecular ion peaks (e.g., m/z 496.89 for C23_{23}H25_{25}ClO10_{10}) and isotopic patterns from deuterium labeling .

Q. What synthetic routes are available for producing this compound?

  • Methodology :

  • Enzymatic synthesis : Use β-glucuronidase or UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to catalyze the conjugation of fenofibric acid with deuterated glucuronic acid .
  • Chemical synthesis : Employ protected glucuronic acid derivatives (e.g., methyl esters) for stereoselective acylation, followed by deprotection and deuteration steps .
    • Quality control : Monitor diastereomeric purity via chiral HPLC (e.g., Chiralpak® columns) to resolve α/β anomers .

Advanced Research Questions

Q. How can researchers resolve diastereomeric mixtures of this compound in pharmacokinetic studies?

  • Methodology :

  • Chromatographic separation : Use chiral stationary phases (e.g., cellulose-based columns) with mobile phases optimized for polar acyl-glucuronides. Adjust pH (4.0–6.0) to stabilize the labile ester bond .
  • Crystallization : Exploit differential solubility of diastereomers in solvent systems (e.g., acetonitrile/water) under controlled temperature .
    • Challenges : Acyl-glucuronides are prone to hydrolysis and acyl migration; stabilize samples with cold chain storage and protease inhibitors .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in human hepatocytes?

  • Methodology :

  • In vitro incubation : Incubate with pooled human liver microsomes (HLM) or primary hepatocytes. Monitor degradation kinetics via LC-MS/MS, quantifying parent compound and hydrolyzed metabolites (e.g., fenofibric acid-d6) .
  • Kinetic parameters : Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using the substrate depletion method .
    • Variables : Account for inter-individual variability in UGT activity due to genetic polymorphisms (e.g., UGT1A1*28) .

Q. How should researchers address contradictory data on fenirofibrate acyl-glucuronide’s role in drug-drug interactions (DDIs)?

  • Methodology :

  • Mechanistic studies : Use recombinant UGT isoforms to identify specific enzymes involved in glucuronidation. Compare inhibition constants (KiK_i) for competing drugs (e.g., NSAIDs, statins) .
  • In vivo correlation : Validate findings in animal models (e.g., transgenic mice expressing human UGTs) or human cohort studies with stratified populations (e.g., gender, age) .
    • Data reconciliation : Consider species-specific metabolism and assay conditions (e.g., protein concentration, incubation time) that may skew results .

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